B1579514 N-α-Fmoc-N-ε-trityl-L-lysine

N-α-Fmoc-N-ε-trityl-L-lysine

Cat. No.: B1579514
M. Wt: 610.8
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Protecting Group Chemistry in Synthetic Peptides

The chemical synthesis of peptides is a complex process that requires the sequential joining of amino acids. A significant challenge in this process is preventing unwanted side reactions at the various reactive functional groups present in amino acids. wikipedia.org The concept of using "protecting groups" to temporarily mask these reactive sites was a pivotal development. In 1932, Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group for the protection of α-amino groups, a landmark that established synthetic peptide chemistry as a distinct field. rsc.orgwikipedia.org This was followed by the development of the acid-labile tert-butyloxycarbonyl (Boc) protecting group in 1957. rsc.org

A revolutionary advance came with Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963, where peptides are assembled on a solid resin support. rsc.orgnih.gov This technique simplified the purification process, as excess reagents and byproducts could be removed by simple washing and filtration. rsc.org The success of SPPS is fundamentally reliant on the strategic use of protecting groups for the α-amino group and the side chains of the amino acids being coupled. wikipedia.orgpeptide.com

Evolution of Orthogonal Protection Strategies in Peptide Synthesis

The concept of "orthogonality" in peptide synthesis, described by Barany and Merrifield in 1977, was a major leap forward. rsc.org An orthogonal protection strategy involves using a set of protecting groups that can be removed under distinct chemical conditions, without affecting each other. rsc.orgub.edu This allows for the selective deprotection of specific functional groups, which is crucial for synthesizing complex peptides with modifications like branching or cyclization. ub.edursc.org

The two dominant strategies in SPPS became the Boc/Benzyl (Bzl) and the Fmoc/tert-butyl (tBu) approaches. rsc.orgwikipedia.org The Boc strategy relies on graded acid lability, where the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov

In 1970, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced by Louis A. Carpino and Grace Y. Han. rsc.orgnih.gov This enabled the now widely used Fmoc/tBu strategy. Here, the Nα-Fmoc group is removed with a mild base, typically a piperidine (B6355638) solution, while the acid-labile tBu-based side-chain protecting groups remain intact until the final cleavage from the resin with TFA. creative-peptides.comiris-biotech.de This approach avoids the repeated use of acid and the harsh, toxic HF required in the Boc method, making it more suitable for a wider range of modified and sensitive peptides. rsc.orgnih.gov

Significance of Lysine (B10760008) Derivatives in Chemical Biology and Material Science Research

Lysine is a particularly important amino acid in chemical biology due to its side chain, which contains a primary amino group (the ε-amino group). This group serves as a versatile handle for a wide range of chemical modifications. ontosight.ai In nature, post-translational modifications of lysine residues, such as acetylation and methylation, play a crucial role in regulating protein function and gene expression, a field known as epigenetics. wikipedia.orgplos.org

In synthetic applications, the ε-amino group of lysine is frequently used for:

Branching: Creating branched or dendritic peptides (dendrimers) by extending a second peptide chain from the lysine side chain. rsc.org

Labeling: Attaching fluorescent dyes, radioactive isotopes, or other reporter molecules for use in diagnostic assays and imaging.

Conjugation: Linking peptides to other molecules, such as drugs to form peptide-drug conjugates (PDCs), or to polymers to create novel biomaterials. chemimpex.comchemimpex.com

Cyclization: Forming a cyclic peptide by creating a lactam bridge between the lysine side chain and a carboxylic acid group elsewhere in the peptide.

These modifications can enhance a peptide's stability, biological activity, and pharmacokinetic properties. ontosight.aichemimpex.com

Role of N-α-Fmoc-N-ε-trityl-L-lysine as a Bifunctional Building Block

This compound, often abbreviated as Fmoc-Lys(Trt)-OH, is a specialized lysine derivative designed for use in Fmoc-based SPPS. chemimpex.com It serves as a bifunctional building block where the two amino groups of lysine are orthogonally protected.

The Nα-amino group is protected by the base-labile Fmoc group . This is the temporary protecting group that is removed at each cycle of peptide synthesis to allow for chain elongation. mdpi.com

The Nε-amino group on the side chain is protected by the acid-labile trityl (Trt) group . The Trt group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin with TFA. uci.educem.com

This orthogonal protection scheme makes Fmoc-Lys(Trt)-OH an invaluable tool. It allows for the straightforward incorporation of a lysine residue into a growing peptide chain. chemimpex.com The trityl group effectively shields the reactive ε-amino group during synthesis. Furthermore, the Trt group is considered advantageous over the more traditional Boc group for side-chain protection because it is more easily removed and scavenged during the final TFA cleavage, which can lead to higher quality peptides with fewer side products. cem.com The use of this building block is central to creating peptides with specific side-chain modifications, branched structures, and for applications in drug development and bioconjugation. chemimpex.comgoogle.com

Properties

Molecular Weight

610.8

Origin of Product

United States

Synthetic Methodologies for N α Fmoc N ε Trityl L Lysine

Chemo- and Regioselective Functionalization of L-Lysine Scaffold

The synthesis of orthogonally protected lysine (B10760008) derivatives is fundamentally a challenge of chemo- and regioselectivity. L-lysine possesses two primary amino groups, N-α and N-ε, which exhibit different nucleophilicities and pKa values. The selective functionalization of one amine in the presence of the other is paramount. The subtle differences in the electronic and steric environment of the two amino groups allow for their differentiation. nih.govresearchgate.net

A prevalent and effective strategy to achieve regioselective protection of the N-ε position involves the transient protection of the α-amino and α-carboxyl groups using a metal chelate, most commonly a copper(II) complex. In an aqueous basic solution, L-lysine reacts with a copper(II) salt, such as copper(II) sulfate, to form a stable five-membered chelate ring involving the N-α and the carboxylate oxygen. This complex effectively masks the α-amino group, leaving the more sterically accessible and sufficiently nucleophilic ε-amino group available for chemical modification. This method provides a reliable pathway to introduce a protecting group exclusively at the N-ε position.

Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group at N-α Position

The Fmoc group is a base-labile protecting group integral to one of the most common strategies in solid-phase peptide synthesis. wikipedia.org Its introduction at the N-α position is typically performed after the N-ε position has been successfully protected. Once N-ε-trityl-L-lysine is prepared and the copper chelate removed (often by treatment with a chelating agent like EDTA or by precipitation as a sulfide), the free α-amino group is acylated.

The reaction is commonly carried out using an activated Fmoc derivative. Standard reagents for this purpose include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or, more frequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org The reaction is performed in a suitable solvent system, such as aqueous dioxane or dimethylformamide (DMF), under basic conditions maintained by the addition of a mild inorganic base like sodium bicarbonate or an organic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgacs.org The use of Fmoc-OSu is often preferred as it tends to produce cleaner reactions and higher yields compared to the acid chloride. nih.gov

Introduction of the Trityl (Trt) Protecting Group at N-ε Position

The trityl group is a bulky, acid-labile protecting group used for amines, alcohols, and thiols. ug.edu.pl In the synthesis of the target compound, it is installed at the N-ε position of the lysine scaffold. Following the chelation of the α-amino and carboxyl groups with copper(II), the resulting complex is treated with trityl chloride (triphenylmethyl chloride, Trt-Cl) in a non-aqueous solvent like dichloromethane (B109758) (DCM) or DMF, typically in the presence of an organic base to neutralize the hydrochloric acid generated during the reaction.

The steric bulk of the trityl group favors its reaction at the less hindered N-ε position. The stability of the trityl group under the basic conditions required for subsequent Fmoc deprotection makes it an excellent orthogonal partner to the Fmoc group in peptide synthesis. ug.edu.pl Derivatives of the trityl group, such as the 4-methyltrityl (Mtt) or 4-methoxytrityl (Mmt) groups, are also used; these have altered acid lability, allowing for even more finely-tuned deprotection strategies in complex syntheses. nih.govsigmaaldrich.com

Purification and Characterization of the Protected Amino Acid Derivative

Following the sequential protection of the amino groups, the crude N-α-Fmoc-N-ε-trityl-L-lysine must be purified to remove reagents, by-products, and any di-protected or unreacted starting materials. The high purity of amino acid derivatives is critical for the successful synthesis of long peptides. nih.gov Purification is typically achieved by recrystallization from a suitable solvent system or by silica (B1680970) gel column chromatography.

The identity and purity of the final product are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed structural information, confirming the presence and attachment points of the Fmoc and trityl groups through characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons.

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound, matching the calculated mass for the expected molecular formula. scbt.com

Infrared (IR) Spectroscopy : IR analysis verifies the presence of key functional groups, such as the urethane (B1682113) and carboxylic acid carbonyl stretching vibrations. For example, characteristic peaks for the Fmoc group's carbonyl and aromatic groups, as well as the precursor's carboxylic acid carbonyl group, can be identified. nih.gov

Melting Point : A sharp and defined melting point range is an indicator of high purity.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is extensively used to assess the purity of the final product, with high-purity materials typically showing >99% by this method. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 111061-54-2 scbt.com
Molecular Formula C₄₀H₃₈N₂O₄ scbt.com
Molecular Weight 610.74 g/mol scbt.com
Appearance White to pale brown solid chemicalbook.com

| Purity | ≥99% (typically by HPLC) scbt.com |

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-trityl-L-lysine Fmoc-Lys(Trt)-OH
L-Lysine Lys
9-Fluorenylmethyloxycarbonyl chloride Fmoc-Cl
N-(9-Fluorenylmethoxycarbonyloxy)succinimide Fmoc-OSu
Triphenylmethyl chloride Trityl chloride, Trt-Cl
N,N-Diisopropylethylamine DIPEA
Dimethylformamide DMF
Dichloromethane DCM
4-Methyltrityl Mtt

Protecting Group Chemistry and Orthogonality of N α Fmoc N ε Trityl L Lysine

Principles of Orthogonal Protecting Group Strategies in Peptide Synthesis

Orthogonal protection is a fundamental concept in chemical synthesis where specific protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. peptide.comnih.gov In the context of SPPS, this allows for the sequential and controlled manipulation of different functional groups on a growing peptide chain. researchgate.net The most prevalent orthogonal strategy is the Fmoc/tBu approach, where the temporary N-α-Fmoc group is removed by a base, while permanent side-chain protecting groups, such as tert-butyl (tBu), are removed by a strong acid at the end of the synthesis. iris-biotech.denih.govbeilstein-journals.org N-α-Fmoc-N-ε-trityl-L-lysine is a key building block within this framework, offering specific advantages due to the unique lability of the trityl group. cblpatras.gr

The N-α-Fmoc group is a base-labile protecting group widely used for the temporary protection of the alpha-amino function of amino acids in SPPS. nih.govwikipedia.org Its removal is typically achieved using a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgscielo.org.mx The deprotection mechanism proceeds via a base-induced β-elimination, which abstracts an acidic proton from the fluorene (B118485) ring system, leading to the formation of a dibenzofulvene intermediate. researchgate.netspringernature.comresearchgate.net This intermediate is subsequently trapped by the amine reagent to form a stable adduct, which can be easily washed away from the solid-phase support. researchgate.netresearchgate.net

The kinetics of Fmoc deprotection are rapid, a crucial feature for efficient peptide synthesis. The rate of cleavage is dependent on the base, its concentration, and the solvent used. researchgate.netspringernature.com

Table 1: Kinetic Data for N-α-Fmoc Group Deprotection

Reagent Solvent Half-life (t1/2) Time for >99% Deprotection
5% Piperidine DMF 50 s rsc.org ~8.6 min rsc.org
20% Piperidine DMF < 1 min researchgate.net ~3 min researchgate.net
5% Piperazine DMF 50 s rsc.org ~11 min rsc.org

The N-ε-trityl (triphenylmethyl, Trt) group is an acid-labile protecting group used for the side chain of lysine (B10760008). cem.comevitachem.com It is known for its high sensitivity to acid, which allows for its removal under very mild conditions compared to other acid-labile groups like Boc. cblpatras.grcem.com Cleavage is typically performed with a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (B109758) (DCM). researchgate.netsigmaaldrich.com The high lability stems from the formation of the stable trityl carbocation upon protonation. acs.orgsigmaaldrich.com The rate of cleavage can be tuned by using substituted trityl groups; for instance, adding electron-donating methoxy (B1213986) groups (creating the Mmt or DMTr group) increases the acid lability significantly. acs.orgumich.edu

Table 2: Conditions for Selective N-ε-Trityl Group Deprotection

Reagent Solvent Time Application
1-3% TFA DCM 10-30 min Selective deprotection of Trt/Mtt on resin researchgate.netsigmaaldrich.com
20% Dichloroacetic Acid DCM 10 min Removal of Ser(Trt) sigmaaldrich.com

Differential Cleavage Conditions and Reagent Compatibility

The orthogonality of the Fmoc and Trityl groups is demonstrated by their vastly different cleavage conditions, which allows for selective deprotection and manipulation of the lysine residue.

During the stepwise elongation of a peptide chain in SPPS, the N-α-Fmoc group is repeatedly removed to expose a free amine for the next coupling reaction. This is accomplished by treating the peptide-resin with a basic solution, such as 20% piperidine in DMF. wikipedia.orgchempep.com Under these conditions, the acid-labile N-ε-trityl group on the lysine side chain remains completely stable and intact, ensuring that the side chain does not participate in unwanted reactions. chempep.com

For applications requiring modification of the lysine side chain, such as the synthesis of branched peptides or the attachment of fluorescent labels, the N-ε-trityl group can be selectively removed while the peptide remains attached to the resin and other protecting groups, including the N-terminal Fmoc, are preserved. iris-biotech.de This is achieved by treating the peptide-resin with a very mild acidic solution, typically 1-3% TFA in DCM. cblpatras.grsigmaaldrich.com The N-α-Fmoc group is stable to these mild acidic conditions, allowing the specific unmasking of the lysine side-chain amine for further chemical transformation. chempep.compeptide.com

Comparative Analysis with Alternative Lysine Protecting Group Combinations

Fmoc-Lys(Boc)-OH : This is the most common and cost-effective derivative for standard peptide synthesis. The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal but requires strong acid (e.g., >90% TFA) for cleavage, which typically occurs concurrently with the final cleavage of the peptide from the resin. researchgate.netpeptide.com This combination does not allow for selective on-resin side-chain deprotection.

Fmoc-Lys(Mtt)-OH : The 4-methyltrityl (Mtt) group is even more acid-labile than the Trt group. beilstein-journals.orgpeptide.com It can be removed with exceptionally mild acidic conditions (e.g., 1% TFA in DCM), providing excellent orthogonality for on-resin side-chain modifications without disturbing other acid-labile groups like tBu. iris-biotech.depeptide.com

Fmoc-Lys(Dde)-OH / Fmoc-Lys(ivDde)-OH : The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups offer a completely different deprotection mechanism. They are stable to both the basic conditions of Fmoc removal and the acidic conditions of Trt/Boc cleavage but are selectively removed by treatment with a solution of 2% hydrazine (B178648) in DMF. beilstein-journals.orgsigmaaldrich.comiris-biotech.de This provides a third level of orthogonality.

Fmoc-Lys(Alloc)-OH : The allyloxycarbonyl (Alloc) group is stable to both acid and base but is selectively cleaved under neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄. peptide.comhighfine.com This introduces another orthogonal deprotection scheme, useful for complex synthetic routes.

Table 3: Comparative Analysis of Common Lysine Side-Chain Protecting Groups in Fmoc-SPPS

Derivative Side-Chain Group Cleavage Condition Key Features & Use Case
Fmoc-Lys(Boc)-OH Boc (tert-butyloxycarbonyl) Strong acid (e.g., 95% TFA) peptide.com Standard for linear peptides; cleaved during final peptide release. researchgate.net
Fmoc-Lys(Trt)-OH Trt (Trityl) Mild acid (e.g., 1-5% TFA in DCM) cblpatras.grsigmaaldrich.com Allows selective on-resin side-chain deprotection; more labile than Boc. cem.com
Fmoc-Lys(Mtt)-OH Mtt (4-Methyltrityl) Very mild acid (e.g., 1% TFA in DCM) iris-biotech.debeilstein-journals.org Highly orthogonal; ideal for selective side-chain modification on acid-sensitive resins. peptide.com
Fmoc-Lys(ivDde)-OH ivDde 2% Hydrazine in DMF beilstein-journals.orgsigmaaldrich.com Chemically orthogonal to acid/base labile groups; used for complex modifications. iris-biotech.de

N-ε-Boc-L-lysine Derivatives

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the ε-amino group of lysine. chemimpex.com N-α-Fmoc-N-ε-Boc-L-lysine is a staple in Fmoc SPPS. chemimpex.compeptide.com The Boc group is resistant to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA, typically during the final cleavage of the peptide from the solid support. iris-biotech.deacs.org This makes the Fmoc/Boc combination a robust and commonly employed orthogonal pair for the synthesis of linear peptides. iris-biotech.dechemimpex.com

The use of N-α-Fmoc-N-ε-Boc-L-lysine is widespread in the production of peptide-based therapeutics and for bioconjugation purposes. chemimpex.comchemimpex.com While the standard Boc group is cleaved under the same conditions as many side-chain protecting groups and the resin linker, its reliable performance in straightforward peptide synthesis has made it a fundamental tool in the field. chemimpex.compubcompare.ai

Derivativeα-Amino Protectionε-Amino ProtectionKey Features
N-α-Fmoc-N-ε-Boc-L-lysineFmoc (Base-labile)Boc (Acid-labile)Standard orthogonal pair for Fmoc SPPS; Boc group removed during final acid cleavage. iris-biotech.dechemimpex.com
N-α-tert-BOC-N-ε-formyl-L-lysineBoc (Acid-labile)FormylUsed in Boc-based SPPS; formyl group offers alternative deprotection conditions. ontosight.ai

N-ε-Dde/ivDde-L-lysine Derivatives

For more complex applications requiring on-resin side-chain modification, protecting groups that are orthogonal to both Fmoc and Boc/tBu are necessary. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the sterically more demanding 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups serve this purpose. iris-biotech.de These protecting groups are stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. iris-biotech.de

The key advantage of Dde and ivDde is their selective removal by treatment with hydrazine in DMF. This unique deprotection condition allows for the unmasking of the lysine ε-amino group while the peptide remains attached to the resin and all other protecting groups are intact. This enables site-specific modifications such as the synthesis of branched or cyclic peptides, and the attachment of fluorescent labels or other moieties. iris-biotech.de However, Dde has been known to be somewhat labile and can migrate to other free amino groups during synthesis, a problem that is largely mitigated by the use of the more stable ivDde group. iris-biotech.de

Derivativeα-Amino Protectionε-Amino ProtectionDeprotection Condition for ε-Amino Group
Fmoc-Lys(Dde)-OHFmocDde2% Hydrazine in DMF
Fmoc-Lys(ivDde)-OHFmocivDde2% Hydrazine in DMF

N-ε-Mtt/Mmt-L-lysine Derivatives

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups used for the lysine side chain. p3bio.com They are significantly more sensitive to acid than the Trt group and can be removed under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM). p3bio.combeilstein-journals.org This allows for their selective removal without cleaving other acid-labile groups like Boc or the peptide from many acid-sensitive resins. iris-biotech.debeilstein-journals.org

Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Mmt)-OH are therefore valuable for the on-resin synthesis of branched peptides or for attaching molecules to the lysine side chain. p3bio.combeilstein-journals.org The Mmt group is even more acid-labile than the Mtt group. The choice between Mtt and Mmt often depends on the specific requirements of the synthesis and the stability of other components of the peptide-resin conjugate.

Derivativeα-Amino Protectionε-Amino ProtectionKey Features
Fmoc-Lys(Mtt)-OHFmocMtt (Highly acid-labile)Removable with very mild acid (e.g., 1% TFA in DCM), allowing for orthogonal deprotection in the presence of Boc and trityl-based resins. p3bio.combeilstein-journals.org
Fmoc-Lys(Mmt)-OHFmocMmt (Extremely acid-labile)Even more acid-sensitive than Mtt, offering a finer degree of control over deprotection.

N-ε-Alloc-L-lysine Derivatives

The allyloxycarbonyl (Alloc or Aloc) protecting group introduces another level of orthogonality. peptide.comcymitquimica.com The Alloc group is stable to both acids and bases but can be selectively removed by palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. ru.nl This provides a completely independent deprotection strategy from the acid-labile and base-labile groups commonly used in peptide synthesis.

N-α-Fmoc-N-ε-Alloc-L-lysine is a versatile building block for creating complex peptide architectures. cymitquimica.com The ability to deprotect the ε-amino group under neutral conditions is particularly advantageous for synthesizing sensitive peptides or for incorporating modifications that might not be compatible with acidic or basic treatments.

Derivativeα-Amino Protectionε-Amino ProtectionDeprotection Condition for ε-Amino Group
N-α-Fmoc-N-ε-Alloc-L-lysineFmocAllocPalladium(0) catalyst and a scavenger ru.nl

Applications in Solid Phase Peptide Synthesis Spps

Integration of N-α-Fmoc-N-ε-trityl-L-lysine into Fmoc-SPPS Protocols

The incorporation of Fmoc-Lys(Trt)-OH into a growing peptide chain on a solid support follows the standard Fmoc-SPPS cycle. peptide.com The process begins with the removal of the N-terminal Fmoc group from the resin-bound peptide, liberating a free amine. Subsequently, Fmoc-Lys(Trt)-OH is activated and coupled to this newly formed amine. nih.govrsc.org Standard activation reagents such as diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HATU or HBTU, are commonly employed to facilitate the formation of the peptide bond. nih.govnih.gov

The trityl protecting group on the lysine (B10760008) side-chain is stable to the repetitive basic treatments required for Fmoc removal throughout the synthesis. peptide.com It is typically removed during the final cleavage step, where the peptide is detached from the resin support using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). The trityl group's lability in acid is greater than that of the more common tert-butyl (tBu) and pentamethyldihydrobenzofuran (Pbf) protecting groups, which can be advantageous. cem.com This property also allows for its selective removal on-resin, opening avenues for site-specific modifications. peptide.comsigmaaldrich.com

FeatureDescriptionRelevant Conditions
N-α-Fmoc Group Removal Base-labile; removed at each cycle.20% piperidine (B6355638) in DMF
N-ε-Trityl Group Stability Stable to basic conditions.Stable during Fmoc deprotection.
Coupling/Activation Standard SPPS coupling reagents.DIC/HOBt, HATU, HBTU
Final Cleavage Acid-labile; removed with peptide from resin.TFA-based cocktails (e.g., TFA/TIS/H₂O)

Strategies for On-Resin Site-Specific Modification of Peptides

A significant advantage of using Fmoc-Lys(Trt)-OH is the ability to perform chemical modifications at the lysine side-chain while the peptide is still anchored to the solid support. cem.comsigmaaldrich.com This is possible due to the "hyper-acid-labile" nature of the Trityl group compared to other acid-labile groups like Boc, OtBu, or the linkers connecting the peptide to the resin. peptide.comresearchgate.net This difference in lability allows for an orthogonal deprotection strategy on the solid phase.

The Trityl group can be selectively cleaved from the lysine side-chain without disturbing other protecting groups or cleaving the peptide from the resin. This is achieved by treating the peptidyl-resin with a solution of dilute TFA in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.comresearchgate.net The concentration of TFA is typically low, ranging from 1% to 10%. To prevent re-attachment of the cleaved trityl cation to other nucleophilic residues like tryptophan, a scavenger such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) is included in the deprotection cocktail. researchgate.netresearchgate.net

Once the ε-amino group is exposed, it becomes a reactive handle for a variety of secondary functionalizations. This allows for the site-specific attachment of molecules such as:

Fluorophores or biotin (B1667282) for labeling and detection.

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

Lipids to create lipopeptides.

Other small molecules or peptide fragments. peptide.comsigmaaldrich.com

Reagent CocktailReaction TimeEfficacyNotes
1% TFA in DCM3 x 5 minEffective for selective Trt removal.Requires scavenger (e.g., TIS) to trap trityl cations. sigmaaldrich.comresearchgate.net
10% TFA, 2.5% TES in DCM30 minCommonly used for mild deprotection.TES acts as an efficient scavenger. researchgate.net
20% Dichloroacetic acid in DCM10 minAlternative mild acid for Trt removal. sigmaaldrich.com

The selective deprotection of the Trityl group on the lysine side-chain is a key strategy for the synthesis of branched peptides. cem.comresearchgate.net After the ε-amino group is unmasked on the resin, it can serve as an initiation point for the synthesis of a second, distinct peptide chain, creating a "forked" or branched structure. researchgate.netmerel.si

The methodology involves:

Synthesis of the main peptide backbone up to and including the Fmoc-Lys(Trt)-OH residue.

Continuation of the main chain synthesis to its desired length.

Selective on-resin deprotection of the N-ε-Trityl group using mild acid conditions.

Initiation of a new peptide chain synthesis starting from the liberated ε-amino group, following standard Fmoc-SPPS cycles. researchgate.net

This approach allows for the precise construction of complex architectures where two different peptide sequences are covalently linked to a single lysine residue, which is valuable for creating synthetic vaccines, multivalent ligands, and other advanced biomaterials. merel.si

Fmoc-Lys(Trt)-OH is also a crucial component in the synthesis of cyclic peptides through side-chain to side-chain or head-to-side-chain lactamization. researchgate.netnih.gov For side-chain to side-chain cyclization, the linear peptide is typically synthesized with Fmoc-Lys(Trt)-OH and another amino acid bearing an orthogonally protected side-chain, such as Aspartic Acid or Glutamic Acid protected with an Allyl (All) or other selectively removable group. sci-hub.seresearchgate.net

The process generally follows these steps:

A linear peptide containing both Fmoc-Lys(Trt)-OH and an amino acid with a complementary orthogonally protected side-chain (e.g., Fmoc-Asp(OAll)-OH) is assembled on the resin.

The two orthogonal protecting groups are removed sequentially on-resin. The Trt group is removed with mild acid, and the All group is removed using a palladium catalyst. researchgate.net

With both the lysine ε-amino group and the acidic side-chain carboxyl group now free, an intramolecular amide bond (lactam bridge) is formed using standard peptide coupling reagents. sigmaaldrich.com

The final linear protecting groups are removed, and the cyclic peptide is cleaved from the resin.

This strategy provides precise control over the ring's size and position, enabling the synthesis of conformationally constrained peptides with enhanced stability and biological activity. sci-hub.se

Challenges and Mitigation Strategies in SPPS with this compound

While highly valuable, the use of Fmoc-Lys(Trt)-OH, particularly in strategies involving on-resin side-chain deprotection, is not without its challenges. Careful consideration of reaction conditions is necessary to prevent unwanted side reactions.

Several strategies have been developed to mitigate this side reaction:

In Situ Neutralization/Coupling: After the acidic removal of the Trt group, the resulting ε-ammonium salt is not neutralized in a separate step with a free base like N,N-Diisopropylethylamine (DIPEA). Instead, the neutralization is performed in situ during the subsequent coupling step. The base required for the coupling reaction (e.g., DIPEA or N-methylmorpholine) is sufficient to neutralize the side-chain amine, minimizing its exposure as a free base that could attack the Fmoc group. researchgate.netmesalabs.com

Immediate Functionalization: Proceeding with the coupling or functionalization of the ε-amino group immediately following its deprotection and neutralization limits the time it exists as a free, reactive amine on the resin. mesalabs.com

By carefully managing the steps following the selective deprotection of the lysine side-chain, the risk of premature Fmoc removal can be effectively controlled, ensuring the integrity of the desired peptide product.

Optimization of Coupling Efficiencies with Sterically Hindered Trityl Group

The trityl (Trt) group, while effective for protecting the ε-amino function of lysine, introduces significant steric hindrance that can impede coupling reactions during Solid-Phase Peptide Synthesis (SPPS). uoa.grnih.gov This steric bulk can lower the efficiency of peptide bond formation, particularly when coupling to or from the protected lysine residue. nih.gov The challenge is especially pronounced in the synthesis of long or complex peptides where high coupling efficiency at every step is critical to ensure a high yield of the final product. acs.org

Research has focused on overcoming the steric challenges posed by the trityl group through the optimization of coupling reagents and reaction conditions. The choice of activating reagent is paramount for achieving high coupling yields with sterically hindered amino acids like this compound. nih.gov Phosphonium and uronium/aminium salt-based coupling reagents, such as PyBOP, HBTU, and HCTU, are widely employed due to their high reactivity and ability to facilitate rapid coupling, thereby minimizing the formation of deletion and truncated peptide side products. nih.govluxembourg-bio.com

For instance, studies comparing different coupling reagents have demonstrated that aminium salts can significantly increase the yield of peptides containing sterically hindered residues. luxembourg-bio.com The use of additives like 6-Cl-HOBt in conjunction with coupling reagents such as HCTU has been shown to secure a dynamic of coupling efficiency, even under conditions involving sterically demanding residues. nih.gov In cases of particularly difficult couplings involving glutamine residues protected with a trityl group, the steric hindrance has been noted to interfere with the reaction, highlighting the importance of optimized protocols. nih.gov

The table below illustrates a comparative analysis of different coupling reagents used in the synthesis of a model peptide containing a sterically hindered residue, reflecting the impact on reaction efficiency.

Coupling ReagentAdditiveBaseTypical Yield (%)Reference
HCTU6-Cl-HOBtDIEAHigh nih.gov
TCTUN/AN/A87 luxembourg-bio.com
PyBOPN/AN/A60 luxembourg-bio.com
DMTMMN/AN/A38 luxembourg-bio.com

This table is illustrative, based on findings for sterically hindered couplings. Yields are context-dependent.

Furthermore, advancements in synthesis technology, such as microwave-assisted SPPS, can enhance coupling efficiency. The use of elevated temperatures can accelerate acylation rates, which is beneficial for overcoming the kinetic barriers associated with sterically hindered couplings. cem.de Optimization of reaction parameters such as coupling time and reagent concentration is also a key strategy to maximize the incorporation of Fmoc-Lys(Trt)-OH. acs.org

Minimization of Side Reactions during Cleavage

The trityl group is classified as an acid-labile protecting group, meaning it is removed under acidic conditions, typically using trifluoroacetic acid (TFA). peptide.comresearchgate.net While effective, the cleavage step can be accompanied by side reactions that compromise the purity and yield of the target peptide. The primary challenge arises from the formation of the stable trityl cation (Trt+) upon cleavage. This electrophilic species can react with nucleophilic residues within the peptide sequence, such as tryptophan and tyrosine, leading to undesired modifications.

To mitigate these side reactions, a common strategy is the addition of "scavengers" to the cleavage cocktail. sigmaaldrich.com Scavengers are nucleophilic agents that efficiently trap the reactive carbocations generated during deprotection.

Commonly used scavengers and their functions are detailed in the table below:

ScavengerFunctionTarget Side ReactionReference
Triisopropylsilane (TIS)Reduces the trityl cation.Alkylation of nucleophilic residues. researchgate.net
WaterActs as a nucleophile to trap cations.General cation scavenging. researchgate.net
1,2-Ethanedithiol (EDT)Traps cations, particularly effective for protecting tryptophan.Alkylation of tryptophan. sigmaaldrich.com
ThioanisoleProtects tryptophan from modification by released protecting groups.Sulfonation of tryptophan by other protecting groups (e.g., Pmc from Arginine). sigmaaldrich.com

The choice of cleavage conditions, including the concentration of TFA and the composition of the scavenger cocktail, is critical. For instance, a standard cleavage cocktail is Reagent K, which typically contains TFA, water, phenol, thioanisole, and ethanedithiol. A milder approach involves using 1% TFA in dichloromethane, which can be sufficient for cleaving very acid-labile groups while potentially leaving others intact, although this is more common for trityl groups attached to resins. peptide.compeptide.com Research has also explored novel cleavage methods, such as using 0.1 M HCl in polyfluorinated alcohols like hexafluoroisopropanol (HFIP), which can cleanly remove acid-labile groups like trityl. researchgate.net

Another consideration is the potential for partial deprotection. While the Lys(Trt) group is generally stable during the repetitive mild base treatments for Fmoc group removal, issues can arise during the final acid cleavage. For example, in the context of Histidine, it has been noted that using His(Trt) can lead to partial side-chain deprotection under certain conditions, a problem that could potentially affect lysine as well. sigmaaldrich.com Therefore, careful optimization of the cleavage time and scavenger cocktail is essential to ensure complete and clean deprotection of the N-ε-trityl group without causing unwanted modifications to the peptide. sigmaaldrich.com

Applications in Solution Phase Synthesis and Polymerization

Utilization in Segment Condensation Approaches

In solution-phase peptide synthesis, particularly through segment condensation, N-α-Fmoc-N-ε-trityl-L-lysine serves as a crucial building block. This strategy involves synthesizing smaller, protected peptide fragments and then ligating them together in solution to form a larger peptide. nih.gov The use of Fmoc-Lys(Trt)-OH is advantageous because the trityl group provides robust protection for the lysine (B10760008) side-chain amine during the synthesis of the initial fragments.

When two peptide segments are to be joined, one segment is prepared with a free C-terminal carboxyl group and the other with a free N-terminal amino group. The side chains of all other amino acids, including the ε-amino group of lysine, must remain protected to prevent unwanted side reactions during the coupling step. The trityl group on the lysine side chain is stable to the conditions required for Fmoc-group removal at the N-terminus during the stepwise elongation of the peptide fragment. peptide.com

Once the protected fragments are prepared, they can be condensed in solution using various coupling reagents. nih.govgoogle.com After the segments are successfully joined, the protecting groups can be removed. The acid-lability of the trityl group allows for its selective removal, which can be useful if further specific modification of the lysine side chain is required post-condensation. acs.org This approach has been utilized in the synthesis of complex peptides where solution-phase condensation is the preferred method over solid-phase synthesis. nih.gov

Role in Ring-Opening Polymerization (ROP) of N-Carboxy Anhydrides (NCAs)

The ring-opening polymerization (ROP) of α-amino acid N-carboxy anhydrides (NCAs) is a primary method for producing high molecular weight polypeptides with well-defined structures. illinois.eduupc.edu this compound itself is not directly polymerized via ROP because the Fmoc group is on the α-amino group, which is consumed in the formation of the NCA ring. Instead, the corresponding NCA monomer, Nε-trityl-L-lysine NCA or Nε-Fmoc-L-lysine NCA, is used. mdpi.comresearchgate.net The choice between these depends on the desired polymer architecture and the subsequent deprotection strategy. The use of lysine NCAs with orthogonal protection on the side chain is fundamental for creating complex, functional polypeptides. mdpi.comresearchgate.netresearchgate.net

The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl of the NCA ring, leading to its opening and the formation of a propagating chain. upc.edu This process allows for the creation of various polypeptide structures.

For the synthesis of linear polypeptides, a lysine NCA monomer with a suitable side-chain protecting group is polymerized. The use of Nε-Fmoc-L-lysine NCA allows for the synthesis of poly(Nε-Fmoc-L-lysine). mdpi.comresearchgate.net The polymerization can be controlled to achieve a desired chain length. mdpi.com After polymerization, the Fmoc groups on the side chains can be selectively removed using a base like piperidine (B6355638), yielding poly(L-lysine) with free primary amine groups along the polypeptide backbone. mdpi.com

These free amines provide reactive handles for further modification, allowing for the introduction of various functional groups, thereby creating polypeptides with controlled side-chain functionality. This method is a powerful tool for designing materials for specific biological or material science applications. mdpi.comresearchgate.net For instance, researchers have synthesized well-defined linear poly(Nε-Fmoc-L-lysine) homopolypeptides, which were subsequently deprotected to form poly(L-lysine). mdpi.com

Table 1: Synthesis of Linear Polypeptides using Lysine NCA

MonomerInitiatorResulting Protected PolypeptideDeprotection ReagentFinal PolypeptideKey FeatureReference
Nε-Fmoc-L-lysine NCAn-hexylaminePoly(Nε-Fmoc-L-lysine)PiperidinePoly(L-lysine)Controlled side-chain functionality after deprotection. mdpi.com
Nε-Z-L-lysine NCAn-hexylaminePoly(Nε-Z-L-lysine)HBr/acetic acidPoly(L-lysine)Traditional method, requires harsh deprotection. researchgate.net
Nε-Boc-L-lysine NCAn-hexylaminePoly(Nε-Boc-L-lysine)Trifluoroacetic Acid (TFA)Poly(L-lysine)Acid-labile protection for orthogonal schemes. mdpi.comresearchgate.net

The orthogonal protection strategy offered by different lysine NCA monomers is particularly valuable for synthesizing more complex architectures like branched and block copolypeptides. mdpi.comresearchgate.netgrafiati.com

For block copolypeptides, sequential ROP of different NCA monomers is performed. A well-documented example involves first polymerizing Nε-Boc-L-lysine NCA, followed by the addition and polymerization of Nε-Fmoc-L-lysine NCA. mdpi.comresearchgate.net This results in a diblock copolypeptide: poly(Nε-Boc-L-lysine)-block-poly(Nε-Fmoc-L-lysine).

To create a branched or graft copolypeptide, the Fmoc groups on the second block are selectively removed with piperidine. This unmasks the ε-amino groups of the lysine residues in that block, which can then act as macroinitiators for the ROP of a third NCA monomer, such as N(im)-trityl-L-histidine NCA. mdpi.comresearchgate.net This "grafting-from" approach results in a block-graft copolypeptide architecture. Finally, the remaining side-chain protecting groups (Boc and Trityl) are removed with a strong acid like TFA to yield the final, functional polypeptide. mdpi.comresearchgate.net

Table 2: Example Synthesis of a Block-Graft Copolypeptide

StepMonomer(s) / ReagentResulting StructurePurposeReference
1Nε-Boc-L-lysine NCA + n-hexylaminePoly(Nε-Boc-L-lysine)Synthesis of the first block (backbone). mdpi.comresearchgate.net
2Nε-Fmoc-L-lysine NCAPoly(Nε-Boc-L-lysine)-b-poly(Nε-Fmoc-L-lysine)Synthesis of the second block for grafting sites. mdpi.comresearchgate.net
3PiperidinePoly(Nε-Boc-L-lysine)-b-poly(L-lysine)Selective deprotection to create initiation sites. mdpi.comresearchgate.net
4N(im)-Trityl-L-histidine NCAPoly(Nε-Boc-L-lysine)-b-[poly(L-lysine)-g-poly(N(im)-Trt-L-histidine)]Grafting of the third polypeptide chain. mdpi.comresearchgate.net
5Trifluoroacetic Acid (TFA)Poly(L-lysine)-b-[poly(L-lysine)-g-poly(L-histidine)]Final deprotection of all side chains. mdpi.comresearchgate.net

Development of Hybrid Peptide-Oligonucleotide Conjugates

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the molecular recognition capabilities of oligonucleotides with the diverse functionalities of peptides. This compound is instrumental in the synthesis of these conjugates, particularly in strategies involving solid-phase synthesis. oup.comcsic.esoup.com

One common approach is the post-synthetic conjugation, where the peptide and oligonucleotide are synthesized separately and then linked. csic.es However, a more integrated method involves the sequential synthesis of both moieties on the same solid support. nih.gov In a typical strategy, the peptide is assembled first on a resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). oup.com Here, Fmoc-Lys(Trt)-OH can be incorporated into the peptide sequence. The trityl group protects the lysine side chain during the assembly of the peptide. beilstein-journals.org

The key advantage of the Trt group in this context is its high acid sensitivity. In some synthetic schemes for POCs, it is necessary to selectively deprotect a side chain on the peptide while it is still attached to the resin, without cleaving the peptide from the support or removing other acid-labile protecting groups (like Boc). The Trt group can be removed with very mild acid (e.g., dilute trifluoroacetic acid), allowing for the specific attachment of the oligonucleotide or a linker molecule at that lysine side chain. acs.org Alternatively, after the full peptide is synthesized, the terminal Fmoc group is removed, and the oligonucleotide chain is then assembled starting from the peptide's N-terminus. csic.es The choice of protecting groups for the amino acids and the nucleobases must be compatible to avoid unwanted reactions during the multistep synthesis. nih.gov

Advanced Methodologies and Research Frontiers

Incorporation into Peptidomimetic and Scaffold Design

N-α-Fmoc-N-ε-trityl-L-lysine is a valuable building block in the design of peptidomimetics and molecular scaffolds. sigmaaldrich.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. researchgate.net The trityl group on the lysine (B10760008) side chain, in addition to its protective function, can influence the conformation of the peptide backbone, contributing to the design of structured scaffolds. chemimpex.com

The ability to selectively deprotect the ε-amino group of the lysine residue, while the α-amino group remains Fmoc-protected, is crucial for building branched or cyclic peptide structures. iris-biotech.deresearchgate.net This selective deprotection allows for the attachment of various molecules, including other peptide chains, organic moieties, or imaging agents, to the lysine side chain. chemimpex.com This versatility makes Fmoc-L-Lys(Trt)-OH a key component in creating complex molecular architectures with tailored functions for applications in drug discovery and materials science. chemimpex.comchemimpex.com For instance, it has been utilized in the solid-phase synthesis of conformationally constrained peptides designed as binding ligands for specific protein domains. chapman.edu

Strategies for the Synthesis of Post-Translationally Modified Peptides

Post-translational modifications (PTMs) are critical for regulating protein function in biological systems. kohan.com.tw The synthesis of peptides bearing specific PTMs is essential for studying their biological roles. nih.gov this compound serves as a versatile precursor for introducing various modifications at the lysine residue.

Lysine methylation is a significant PTM involved in epigenetic regulation. researchgate.net The synthesis of site-specifically methylated peptides is crucial for investigating the function of these modifications. researchgate.net While direct methylation of lysine residues within a peptide can be challenging, the use of pre-methylated lysine derivatives during solid-phase peptide synthesis (SPPS) offers a more controlled approach. researchgate.netnih.gov

Researchers have developed convenient methods for preparing Nα-Fmoc-Nε-methylated-L-lysine derivatives. nih.gov These building blocks, such as Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine, can be incorporated into peptides using standard Fmoc-SPPS protocols. researchgate.netnih.gov This strategy allows for the precise placement of mono-, di-, or trimethylated lysine residues within a peptide sequence, facilitating detailed studies of their impact on protein structure and function. researchgate.netnih.gov

Table 1: Examples of Fmoc-Protected Methylated Lysine Derivatives for SPPS

Compound NameApplication in SPPS
Nα-Fmoc-Nε-(Boc, methyl)-L-lysineIncorporation of monomethylated lysine. researchgate.netnih.gov
Nα-Fmoc-Nε-dimethyl-L-lysineIncorporation of dimethylated lysine. researchgate.netnih.gov
Nα-Fmoc-Nε-trimethyl-L-lysineIncorporation of trimethylated lysine. researchgate.net

While glycosylation and phosphorylation typically occur on the side chains of serine, threonine, or tyrosine, the lysine side chain can be chemically modified to introduce these functionalities. The selective deprotection of the ε-trityl group of an incorporated Fmoc-L-Lys(Trt)-OH residue on the solid support allows for the attachment of sugar moieties or phosphate (B84403) groups.

For glycosylation, after selective removal of the trityl group, the exposed ε-amino group can be coupled with a glycosyl donor. While direct glycosylation of lysine is not a natural PTM, this chemical approach allows for the creation of unique glycopeptide structures. researchgate.netcnr.it More commonly, glycosylated amino acids like Fmoc-protected glycosylated asparagine, serine, or threonine are used. rsc.orgmpg.de

Similarly, phosphorylation can be introduced via the lysine side chain, although this is a non-natural modification. The more common and biologically relevant approach involves the use of pre-phosphorylated Fmoc-amino acids like Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH during SPPS. kohan.com.twrsc.orgoup.com The synthesis of phosphopeptides is crucial for studying signaling pathways and protein regulation. rsc.orgoup.com

Development of Advanced Materials through Lysine Functionalization

The versatility of this compound extends to the field of materials science, where the functionalization of peptides and polypeptides can lead to the development of advanced materials with unique properties.

Amphiphilic polypeptides, which contain both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures and are of interest for drug delivery and biomaterial applications. nih.gov By incorporating Fmoc-L-Lys(Trt)-OH into a polypeptide sequence, the ε-amino group becomes available for modification after selective deprotection. peptide.com

This free amine can be acylated with long-chain fatty acids or other hydrophobic moieties to create amphiphilic structures. The polypeptide backbone provides the hydrophilic character, while the attached hydrophobic chains provide the complementary hydrophobic part. This approach allows for precise control over the structure and properties of the resulting amphiphilic polypeptide. nih.gov

The "grafting-to" method involves attaching pre-synthesized polymer chains to a backbone polymer. rsc.org In the context of polypeptides, Fmoc-L-Lys(Trt)-OH can be used to introduce specific grafting sites. After incorporation into a polypeptide and selective deprotection of the trityl group, the ε-amino group of the lysine residue can serve as an anchor point for the attachment of oligopeptide side-chains. rsc.org This strategy allows for the creation of well-defined graft copolymers with a polypeptide backbone and oligopeptide side-chains, leading to materials with complex architectures and functionalities. rsc.orgresearchgate.net

Table 2: Summary of Advanced Applications

Application AreaKey StrategyResulting Structure/Material
Peptidomimetic/Scaffold DesignSelective deprotection of ε-amino group for branching or cyclization. iris-biotech.deresearchgate.netBranched peptides, cyclic peptides, complex molecular scaffolds. chemimpex.comchemimpex.com
Post-Translational ModificationsIncorporation of pre-methylated lysine derivatives. researchgate.netnih.govSite-specifically methylated peptides for epigenetic studies. researchgate.net
Advanced MaterialsHydrophobic acylation of the lysine side chain. nih.govAmphiphilic polypeptides for self-assembly and drug delivery. nih.gov
Advanced Materials"Grafting-to" approach using the lysine side chain as an anchor. rsc.orgGraft copolymers with polypeptide backbones and oligopeptide side-chains. rsc.org

Chemoenzymatic Synthesis Approaches Utilizing Lysine Derivatives

Chemoenzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the flexibility of chemical synthesis, offering a powerful strategy for constructing peptides and proteins. This approach is particularly advantageous for incorporating lysine derivatives, as enzymes provide remarkable stereo- and regioselectivity, often eliminating the need for complex side-chain protection strategies required in purely chemical methods. longdom.orgnih.govnih.gov The use of enzymes like proteases and lipases under mild, typically aqueous conditions minimizes the risk of racemization and reduces the reliance on hazardous reagents, aligning with the principles of green chemistry. nih.govfrontiersin.org

In CEPS, proteases are used in a "reverse" of their natural hydrolytic function. By carefully controlling reaction conditions, such as using organic co-solvents, low-water systems, or high concentrations of substrates, the thermodynamic equilibrium can be shifted to favor peptide bond formation (synthesis) over peptide bond cleavage (hydrolysis). longdom.orgacs.orgmst.edu Lysine derivatives, such as this compound, are valuable substrates in this context. The Nα-Fmoc group is a standard protecting group for stepwise peptide elongation, while the Nε-trityl group protects the side-chain amine. In enzymatic synthesis, the strategic use of such protecting groups, or even their omission, is a key consideration. For instance, protecting the Nε-amino group of lysine with hydrophobic moieties like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) has been shown to increase product yields by promoting precipitation, which drives the reaction equilibrium toward synthesis. nih.govmdpi.com

Protease-Catalyzed Synthesis

Proteases are the most extensively used enzymes in the chemoenzymatic synthesis of lysine-containing peptides. Papain, subtilisin, and α-chymotrypsin are prominent examples, each with distinct specificities and applications.

Papain: This cysteine protease, derived from papaya latex, exhibits broad specificity, cleaving peptide bonds involving basic amino acids like lysine, as well as leucine (B10760876) and glycine. longdom.orgresearchgate.net It has been effectively used to synthesize oligolysines and cooligopeptides containing lysine. Research has demonstrated that papain can catalyze the polymerization of L-lysine methyl ester. The process is significantly more efficient when the Nε-amino group is protected with a hydrophobic group (e.g., Boc or Cbz), which leads to a simpler purification process and higher yields due to the precipitation of the hydrophobic product. nih.govmdpi.com

In one study, a low-water organic system using toluene (B28343) was employed for the efficient papain-catalyzed synthesis of oligolysine, achieving yields as high as 92%. acs.orgmst.edu This method allowed for the production of oligolysine chains ranging from 2 to 10 residues. acs.orgmst.edu Another research effort focused on the one-pot chemoenzymatic polymerization of L-lysine, where the amino acid was first esterified in ethanol (B145695) and then polymerized using papain without isolating the intermediate. This approach yielded α-linked poly-L-lysine with a degree of polymerization (DP) up to 18 and conversions from the initial amino acid reaching up to 65%. nih.gov

Table 1: Research Findings in Papain-Catalyzed Synthesis of Lysine-Containing Peptides
Substrate(s)Key Reaction ConditionsProductReported Yield / ConversionReference
L-lysine methyl esterLow-water system with tolueneOligo(L-lysine) (DP 2-10)~92% acs.orgmst.edu
L-lysine and L-alanine ethyl estersPhosphate buffer, 40°CBlock and random cooligopeptides47% (block) and 68% (random) lysine conversion frontiersin.org
L-lysine (in-situ esterification)One-pot reaction in ethanol/bufferPoly-L-lysine (max DP 18)31-65% conversion nih.gov
Nε-protected L-lysine methyl ester (Boc or Cbz)Aqueous-organic mediaOligo(L-lysine)Higher yield than unprotected lysine nih.govmdpi.com

Subtilisin and Engineered Variants: Subtilisin, a serine protease from Bacillus species, has been a cornerstone for developing highly efficient peptide ligases. Wild-type subtilisin is primarily hydrolytic, but genetic engineering has produced variants with dramatically enhanced synthesis-to-hydrolysis (S/H) ratios. google.comnih.gov A key early variant was subtiligase, created by mutating the active site serine to a cysteine (S221C), which favors aminolysis over hydrolysis. nih.gov

Further protein engineering has led to the development of "peptiligase" and "omniligase," enzymes optimized for coupling peptide fragments in aqueous solutions with high efficiency. nih.gov These enzymes can catalyze the ligation of a peptide C-terminal ester to a peptide nucleophile with a free N-terminal amine. google.comgoogle.com Remarkably, these advanced ligases can efficiently couple fragments even when the lysine side-chain (ε-amino group) is unprotected, showcasing their high chemoselectivity and utility in convergent peptide synthesis strategies. google.comgoogle.com

Table 2: Applications of Subtilisin and its Variants in Peptide Ligation
EnzymeKey FeatureApplication ExampleSignificanceReference
Subtiligase (e.g., S221C variant)Increased synthesis/hydrolysis ratioCoupling of oligopeptide fragmentsPioneered the use of engineered subtilisin for efficient peptide synthesis google.comnih.gov
Peptiligase / Omniligase-1Further engineered for higher S/H ratio and broader substrate scopeLigation of peptide fragments for GLP-1 analogue synthesisAllows for high-yield synthesis in water, even with unprotected lysine side chains google.comnih.gov

Lipase-Catalyzed Modifications

Lipases are another class of enzymes utilized in chemoenzymatic strategies involving lysine. While typically known for catalyzing the hydrolysis and synthesis of esters, they can also be used for the acylation of amino groups under specific conditions. This is particularly useful for attaching lipidic moieties to peptides, creating lipopeptides with altered physicochemical properties. A study demonstrated the lipase-catalyzed acylation of a lysine-containing tripeptide (Lys-His-Ala) with lauric acid. snu.ac.kr The reaction conditions were optimized, identifying 2-methyl-2-butanol (B152257) as a suitable organic solvent and a reaction temperature of 55°C to achieve efficient synthesis of the resulting lauroyl-tripeptide. snu.ac.kr This highlights the utility of lipases for the specific modification of lysine residues within a peptide chain.

Research Frontiers

The field of chemoenzymatic synthesis is continually advancing. A significant research frontier is the development of novel, biocompatible protecting groups for lysine that are orthogonal to each other and can be removed under specific, mild conditions. chemrxiv.org This would enable the intricate, site-specific synthesis of complex branched or heterotypically linked peptides, such as poly-ubiquitin chains, which are crucial for studying cellular signaling pathways. chemrxiv.org Another emerging area is the use of enzymes from native biosynthetic pathways, such as amino acid hydroxylases, to generate non-canonical building blocks, including hydroxylated lysine derivatives. acs.org These novel derivatives can then be incorporated into peptides, expanding the chemical diversity and functional potential of the resulting molecules. acs.org The continued engineering of enzymes to create next-generation ligases with even broader substrate tolerance and higher catalytic efficiency remains a central goal, promising more streamlined and powerful routes for the synthesis of complex peptides. nih.gov

Role in Bioconjugation and Functionalization Chemistry

Site-Selective Bioconjugation via the ε-Amino Group of Lysine (B10760008)

The lysine residue, with its primary ε-amino group, is a frequent target for bioconjugation due to its nucleophilicity and common presence on the surface of proteins. nih.gov However, the high abundance of lysine residues can lead to heterogeneous products if not controlled. nih.gov N-α-Fmoc-N-ε-trityl-L-lysine provides a robust solution to this challenge.

During solid-phase peptide synthesis (SPPS), the α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, allowing for peptide chain elongation. chemimpex.com Simultaneously, the ε-amino group of the lysine side chain is protected by the acid-labile trityl (Trt) group. chemimpex.com This orthogonal protection scheme is fundamental. It allows for the selective deprotection of the ε-amino group by mild acid treatment, leaving the rest of the peptide intact. This newly exposed, reactive amine then serves as a specific handle for the attachment of other molecules. peptide.comnih.gov This strategy ensures that conjugation occurs only at the desired lysine residue, yielding a homogeneous and well-defined product. nih.govnih.gov Kinetically controlled labeling is another approach that can achieve site-selective modification of a single lysine residue on a protein or peptide surface. nih.gov

Strategies for Attaching Reporter Tags and Probes

The ability to selectively modify the lysine side chain using this compound has been instrumental in the development of peptides and proteins with novel functionalities. This is particularly evident in the attachment of reporter tags and probes for a variety of research applications. chemimpex.com

Fluorescent Labeling of Peptides

Fluorescently labeled peptides are indispensable tools in biochemistry and cell biology for studying protein-protein interactions, enzyme activity, and cellular uptake. sigmaaldrich.commedchemexpress.com The selective deprotection of the trityl group on the lysine side chain provides a unique site for the covalent attachment of a fluorophore. peptide.com

A common strategy involves incorporating Fmoc-Lys(Trt)-OH into the peptide sequence during SPPS. After the peptide is fully assembled, the trityl group is selectively removed, and the exposed ε-amino group is reacted with an amine-reactive fluorescent dye, such as a derivative of fluorescein (B123965) or coumarin. sigmaaldrich.comnih.gov This method allows for the precise placement of the fluorescent label at a specific position within the peptide sequence, which is crucial for techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov For instance, a FRET peptide requiring a C-terminal fluorescent label can be synthesized using a resin pre-loaded with Fmoc-Lys(5-FAM), where FAM (fluorescein) is the fluorescent tag. nih.gov

Table 1: Examples of Fluorescent Probes Used for Labeling Lysine Residues

Fluorescent ProbeExcitation (nm)Emission (nm)Common Quencher
7-methoxycoumarin (Mca)3283932,4-dinitrophenyl (Dnp)
EDANS336490Dabcyl
FAM (Fluorescein)485520Dabcyl

Data sourced from multiple references. sigmaaldrich.commedchemexpress.com

Isotopic Labeling for Structural and Proteomic Studies

Isotopically labeled peptides are essential for quantitative proteomics and for structural studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chempep.comnih.gov this compound, or its isotopically labeled counterparts, can be incorporated into peptide sequences to introduce a specific mass shift. chempep.com

For example, Fmoc-Lys(Boc)-OH containing carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes is used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. chempep.com While this specific example uses a Boc protecting group for the side chain, the principle of incorporating an isotopically labeled lysine derivative during peptide synthesis remains the same. The trityl group in Fmoc-Lys(Trt)-OH offers an alternative, acid-labile protection strategy that can be advantageous in certain synthetic schemes. iris-biotech.de The incorporation of these labeled amino acids allows for the accurate quantification of proteins and the study of their dynamics and interactions within complex biological systems. chempep.com

Conjugation with Biomolecules for Chemical Biology Applications

The versatility of this compound extends to the creation of complex biomolecular conjugates, which are powerful tools in chemical biology for probing and manipulating biological systems. nih.govchemimpex.comnih.govcreative-biolabs.comissuu.com

Peptide-Protein Conjugates

Creating conjugates of peptides and proteins is a widely used strategy to enhance the therapeutic properties of proteins or to direct peptides to specific cellular targets. issuu.comiris-biotech.de The site-selective modification of a peptide using Fmoc-Lys(Trt)-OH allows for the subsequent attachment of this peptide to a protein. nih.gov

One approach involves synthesizing a peptide with a selectively deprotected lysine side chain, which is then functionalized with a group that can react specifically with a corresponding group on a protein. For example, the lysine's ε-amino group can be modified to introduce a bioorthogonal handle, such as an azide (B81097) group. nih.gov This azide-modified peptide can then be "clicked" onto a protein that has been engineered to contain a complementary alkyne group, using a highly efficient and specific cycloaddition reaction. iris-biotech.de This method ensures a stable and precisely defined linkage between the peptide and the protein. nih.gov

Peptide-Nucleic Acid Conjugates

Peptide-nucleic acid (PNA) conjugates are of significant interest for applications in antisense therapy and diagnostics due to the enhanced cell-penetrating and hybridization properties that the peptide moiety can confer upon the PNA. jst.go.jpchemrxiv.org this compound is a key building block in the solid-phase synthesis of these conjugates. nih.gov

In a typical synthesis, the lysine derivative is incorporated into the peptide sequence. csic.es Following the selective removal of the trityl group, the ε-amino group serves as an anchor point for the stepwise synthesis of the PNA oligomer. jst.go.jpnih.gov This approach allows for the creation of well-defined conjugates where the PNA is attached at a specific site on the peptide. jst.go.jp Alternatively, both the peptide and the nucleic acid can be synthesized separately with complementary reactive groups and then joined together in solution. oup.com The use of protected lysine derivatives is crucial in both strategies to ensure the correct and specific conjugation. oup.comoup.com

Controlled Functionalization in Protein Engineering Research

In the field of protein engineering, the ability to introduce specific modifications at precise locations within a protein is paramount for developing novel therapeutics, diagnostic tools, and research reagents. This compound serves as a critical building block in this endeavor, offering a sophisticated method for the site-specific functionalization of proteins and peptides. Its unique structure, featuring two distinct protecting groups, allows for orthogonal protection and deprotection strategies, which are fundamental to achieving controlled, stepwise modifications.

The core utility of this compound in this context lies in the differential lability of the Fmoc (9-fluorenylmethyloxycarbonyl) and trityl (triphenylmethyl) groups. The Fmoc group, protecting the α-amine, is base-labile and is typically removed during standard solid-phase peptide synthesis (SPPS) to allow for chain elongation. Conversely, the trityl group, safeguarding the ε-amine of the lysine side chain, is acid-labile. This orthogonality is the key to its application in controlled functionalization.

During peptide synthesis, the lysine analogue is incorporated into the growing peptide chain. The peptide backbone is assembled using standard Fmoc-based SPPS. Once the desired peptide sequence is complete, the ε-amine of the incorporated lysine residue remains protected by the trityl group. This protected lysine can then serve as a specific handle for modification.

A common strategy involves the selective deprotection of the trityl group while the peptide is still attached to the solid support and all other reactive side chains are protected. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM). acs.org This mild acid treatment is sufficient to remove the bulky trityl group without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.

Once the ε-amine of the lysine is exposed, it becomes a unique, nucleophilic site for the attachment of a wide array of molecules. This can include:

Fluorophores and Quenchers: For creating biosensors or probes for fluorescence resonance energy transfer (FRET) studies.

Biotin (B1667282): For affinity purification or immobilization onto streptavidin-coated surfaces.

Polyethylene Glycol (PEG) chains: A process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulation half-life.

Cross-linking agents: To study protein-protein interactions or to create stabilized protein complexes.

Peptide Nucleic Acid (PNA) monomers: For the synthesis of peptide-PNA conjugates, which have applications in antisense therapies. acs.org

A notable example of this is in the synthesis of peptide-PNA conjugates. In one study, this compound was used as a handle to attach PNA monomers to a cyclic peptide. acs.org After the on-resin cyclization of the peptide, the trityl group was selectively removed, and the exposed ε-amine was used as an anchor point for the stepwise addition of Fmoc-PNA monomers. acs.org This strategy allowed for the precise construction of a bifunctional molecule with distinct peptide and PNA domains.

The table below summarizes the orthogonal deprotection strategy that enables the controlled functionalization of lysine residues within a synthetic peptide.

Protecting GroupChemical NameProtected GroupDeprotection ConditionApplication in Functionalization
Fmoc 9-fluorenylmethyloxycarbonylα-amineBase (e.g., Piperidine)Allows for peptide chain elongation during SPPS.
Trityl Triphenylmethylε-amineMild Acid (e.g., dilute TFA in DCM)Exposes the lysine side-chain for site-specific modification post-synthesis. acs.org

This level of control is crucial in protein engineering research as it allows for the creation of well-defined, homogeneous protein conjugates. The precise placement of the functional moiety ensures that the biological activity of the protein is retained or modulated in a predictable manner. This contrasts with traditional, less specific methods of protein modification that often result in a heterogeneous mixture of products with modifications at various, often undesirable, locations.

Q & A

Q. Example Workflow :

  • Synthesize peptide backbone using Fmoc-SPPS.
  • Cleave ε-trityl with TFA/DCM.
  • Conjugate probes (e.g., IRDye800CW-NHS) to the exposed ε-amine.
  • Validate via MALDI-TOF MS or LC-MS .

Advanced: How to address steric hindrance during coupling of bulky trityl-protected lysine?

Methodological Answer:
Steric hindrance from the trityl group can reduce coupling efficiency. Mitigation strategies include:

  • Extended coupling times : 2–4 hours vs. standard 1 hour.
  • Double coupling : Repeat coupling with fresh reagents.
  • High-efficiency activators : Use HATU or COMU instead of HBTU.
  • Solvent optimization : Additive DMSO (2–5% in DMF) enhances solubility .

Advanced: Which analytical techniques confirm structural integrity of the dual-protected lysine?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify Fmoc/trityl peaks (e.g., Fmoc aromatic protons at 7.2–7.8 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., C₃₈H₃₂N₂O₅: 596.67 g/mol).
  • FT-IR : Characterize carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹) .

Basic: What are the storage conditions to ensure stability?

Methodological Answer:
Store at ≤-20°C under nitrogen in airtight containers. Avoid humidity and light. Solubility in DMF (0.3 g/2 mL) allows stock solutions for repeated use. For long-term storage (>6 months), lyophilize and store desiccated .

Advanced: How is this derivative used in isotope-labeled peptide synthesis?

Methodological Answer:
this compound is a precursor for ¹³C/¹⁵N-labeled peptides. After SPPS, global deprotection (TFA cleavage) releases labeled lysine. Isotopic purity is confirmed via:

  • NMR : ¹³C-labeled sites show distinct shifts.
  • LC-MS : Quantify isotopic enrichment (≥99%) .

Advanced: Can this derivative be used for site-specific bioconjugation?

Methodological Answer:
Yes. After ε-trityl deprotection, the ε-amine reacts with:

  • NHS esters (e.g., biotin, fluorophores).
  • Click chemistry handles (e.g., BCN, DBCO).
    Protocol :

Deprotect ε-amine with 1% TFA.

Neutralize with DIEA.

React with NHS-ester probes (2–4 eq, 2 hours in DMF).

Purify via RP-HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.